N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride - 1707358-36-8

N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride

Catalog Number: EVT-2910369
CAS Number: 1707358-36-8
Molecular Formula: C13H16ClF3N2O
Molecular Weight: 308.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Cannabinoid receptor activity: [ [], [], [] ] Derivatives have been synthesized and evaluated for their potential as cannabinoid receptor agonists or antagonists.
  • Glycine transporter 1 (GlyT1) inhibition: [ [], [] ] Research explores the potential of derivatives as therapeutic agents for schizophrenia through GlyT1 inhibition.
  • Sodium-hydrogen exchanger isoform 1 (NHE1) inhibition: [ [], [] ] Derivatives have been studied for their cardioprotective effects through NHE1 inhibition.

(2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

  • Compound Description: BMS-708163 is a γ-secretase inhibitor (GSI) investigated for its effects on spatial working memory in amyloid precursor protein-transgenic and nontransgenic mice. [] It demonstrated an ability to ameliorate memory deficits in the early stages but showed potential for impairing normal cognition after subchronic dosing. []
  • Relevance: While not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, BMS-708163 is grouped under the same research focus as a potential therapeutic for Alzheimer's disease by targeting different aspects of the disease mechanism. []

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

  • Compound Description: SSR504734 serves as a potent glycine transporter 1 (GlyT1) inhibitor. [] It exhibits a reversible and competitive mode of inhibition against GlyT1, unlike some sarcosine-based inhibitors. []
  • Relevance: SSR504734 shares a significant structural resemblance with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride. Both possess a piperidine ring directly attached to a benzamide moiety substituted with a trifluoromethyl group. The difference lies in the presence of a chloro substituent and the phenylmethyl group attached to the piperidine ring in SSR504734. [, ]

2-Chloro-N-[(S)-phenyl[(2S)-N-methylpiperidin-2-yl]-methyl]-3-trifluoromethyl benzamide monohydrochloride ([3H]N-methyl-SSR504734)

  • Compound Description: This compound is a radioligand used in binding assays to study GlyT1. [] Its binding to GlyT1 is competitively inhibited by glycine and SSR504734, but noncompetitively by sarcosine-based inhibitors. []
  • Relevance: [3H]N-methyl-SSR504734 is a derivative of SSR504734, which itself is structurally related to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride. The addition of a methyl group to the piperidine nitrogen distinguishes it from SSR504734. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound exhibits powerful inhibitory activity against GlyT1 (IC50 = 1.8 nM), along with promising plasma exposure and sufficient brain penetration in rats for pharmacological evaluation. []
  • Relevance: This compound shares structural similarities with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride. Both compounds contain a piperidine ring linked to a central aromatic ring that is substituted with both a trifluoromethyl group and a chlorine atom. The key difference lies in the presence of a pyrazole-substituted phenylmethyl group attached to the piperidine ring and the pyridine-2-carboxamide moiety instead of a benzamide in this compound. []

4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid

  • Compound Description: This compound acts as an allosteric activator of ERAP1's hydrolysis of fluorogenic and chromogenic amino acid substrates but competitively inhibits its activity towards a nonamer peptide, representing physiological substrates. []
  • Relevance: This compound shares a core structure with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, both featuring a piperidine ring directly connected to a benzamide or benzoic acid derivative, which is further substituted with a trifluoromethyl group. []

N-[4-(1-Acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine (BIX)

  • Compound Description: BIX is a novel, potent, and highly specific sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor. [, ] In preclinical models, it has shown cardioprotective effects by preventing ischemic damage and attenuating cardiac hypertrophy. [, ]
  • Relevance: While sharing the core structure of a piperidine ring attached to a 3-trifluoromethyl benzamide with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, BIX differentiates itself through the presence of an acetyl group on the piperidine nitrogen and a guanidine substituent on the benzamide moiety. [, ]

N-(1-(4-(3-(2-Chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7i)

  • Compound Description: This compound acts as a potent regulator of leptin expression in 3T3-L1 adipocytes. [] In diet-induced obese mice, 7i demonstrated significant reduction in body weight and liver weight, along with improvements in serum lipid profiles and leptin levels. []
  • Relevance: 7i shares a core structure with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, both containing a piperidine ring directly linked to a 3-trifluoromethyl benzamide. The presence of a (4-(3-(2-chloroethyl)ureido)benzyl) substituent on the piperidine nitrogen distinguishes 7i. []

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound displays potent CB1R antagonistic activity, a desired tPSA value, and significant weight loss efficacy in DIO mice. [] Currently under development for treating obesity and related metabolic syndrome. []
  • Relevance: Although not directly similar in structure to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, both compounds are categorized under the same research interest in targeting CB1R for potential therapeutic benefits. []

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound shows potential as a peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist. []
  • Relevance: While not possessing a directly analogous structure to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, this compound falls under the same category of research focused on developing CB1R antagonists for potential therapeutic applications, particularly in obesity and metabolic disorders. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR 141716A; Rimonabant)

  • Compound Description: SR 141716A is a potent and selective cannabinoid CB1 receptor antagonist. [, , ] It has been clinically proven to reduce weight but was withdrawn due to psychiatric side effects. []
  • Relevance: Though not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, both compounds belong to the class of CB1 receptor antagonists, making them relevant in the context of research targeting this receptor for therapeutic purposes. [, , , ]

N-1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide (AM251)

  • Compound Description: AM251 is a CB1 antagonist and inverse agonist. [] In the mouse hippocampus, it increased synaptic transmission between CB1-positive perisomatic interneurons and CA1 pyramidal neurons. []
  • Relevance: Although structurally distinct from N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, AM251's classification as a CB1 antagonist and inverse agonist makes it relevant to the study and development of compounds targeting the CB1 receptor, such as N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride. []

8-Chloro-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-5,6-dihydro-4H-benzo[2,3]cyclohepta[2,4-b]pyrazole-3-carboxamine (NESS0327)

  • Compound Description: NESS0327 functions as a neutral CB1 antagonist. [] Unlike AM251, it did not increase synaptic transmission between CB1-positive perisomatic interneurons and CA1 pyramidal neurons. []
  • Relevance: Although structurally dissimilar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, NESS0327's characterization as a CB1 antagonist makes it relevant within the broader research area of CB1 receptor pharmacology and drug development, where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride may also be investigated. []

4-Nitrophenyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate (JZL184)

  • Compound Description: JZL184 is a selective inhibitor of monoacylglycerol lipase (MGL), responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). [] Applying JZL184 increased 2-AG levels and decreased GABAergic transmission. []
  • Relevance: While not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, JZL184 is relevant in the context of research investigating the endocannabinoid system and its modulation, where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride could potentially exert its effects. []

N-Pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide (PF3845)

  • Compound Description: PF3845 is a selective inhibitor of fatty acid amide hydrolase (FAAH), responsible for degrading the endocannabinoid/endovanilloid anandamide. [] It elevated anandamide levels but did not alter GABAergic synaptic activity. [] Additionally, it attenuated tonic 2-AG increase and decreased its synaptic effects, requiring activation of the transient receptor potential vanilloid receptor TRPV1. []
  • Relevance: Although not structurally related to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, PF3845's role in modulating the endocannabinoid system through FAAH inhibition makes it relevant in research exploring the therapeutic potential of this system, where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride might be investigated. []

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

  • Compound Description: R-VK4-40 is a highly selective dopamine D3 receptor (D3R) antagonist, showing potential for treating opioid use disorder by attenuating opioid reward and mitigating relapse. [] In rats, it reduced blood pressure and heart rate, also attenuating oxycodone-induced increases in blood pressure and oxycodone- or cocaine-induced increases in heart rate. []
  • Relevance: While not directly structurally related to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, R-VK4-40 highlights the therapeutic potential of targeting specific receptor subtypes like D3R within a broader research context of neurotransmitter modulation, where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride may also be relevant. []

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

  • Compound Description: R-VK4-116 is a highly selective D3R antagonist, demonstrating potential for treating opioid and cocaine use disorders. [] In rats, it dose-dependently reduced cocaine-induced increases in blood pressure and heart rate. []
  • Relevance: While not possessing a direct structural resemblance to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, R-VK4-116 emphasizes the therapeutic potential of selective D3R antagonism in modulating reward and addictive behaviors, placing it within a broader research context of neurotransmitter modulation where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride could be investigated. []

5-(5-((3-((1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole (GSK598,809)

  • Relevance: Although not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, GSK598,809 exemplifies the challenges and considerations in developing D3R antagonists for therapeutic purposes, highlighting the need for safer alternatives within the same research area where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride might be investigated. []

2-(2-((1r,4r)-4-(2-Oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (SB-277,011A)

  • Compound Description: SB-277,011A is a D3R antagonist reported to have adverse cardiovascular effects in the presence of cocaine. [] It was found to increase blood pressure, heart rate, and locomotor activity, both alone and in combination with cocaine. []
  • Relevance: Though not possessing a direct structural similarity to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, SB-277,011A further exemplifies the potential cardiovascular risks associated with some D3R antagonists, highlighting the need for safer and more selective compounds within the same research field where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride could be of interest. []

1-((1H-Indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol (L-741,626)

  • Compound Description: L-741,626 is a dopamine D2 receptor-selective antagonist. [] It was reported to increase blood pressure and heart rate in rats, highlighting its potential cardiovascular effects. []
  • Relevance: Despite its structural dissimilarity to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, L-741,626's classification as a dopamine receptor antagonist makes it relevant in the broader context of research exploring the therapeutic potential of modulating dopaminergic neurotransmission, where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride might also be investigated. []

3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b)

  • Compound Description: This compound has shown excellent anti-Alzheimer's activity in behavioral and biochemical studies. []
  • Relevance: While not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, this compound is grouped under the same research interest as a potential therapeutic for Alzheimer's disease. []

21. 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)* Compound Description: This compound displayed excellent anti-Alzheimer's profile in comparison to donepezil. []* Relevance: While not structurally similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, this compound is grouped under the same research interest as a potential therapeutic for Alzheimer's disease. []

N-[3-(4′-Fluorophenyl)-3-(4′phenyl-phenoxy)propyl]-sarcosine (NFPS)

  • Compound Description: NFPS is a substituted N-methyl-glycine (sarcosine) derivative that inhibits GlyT1. [] Its mode of inhibition is apparently irreversible and noncompetitive, unlike SSR504734. []
  • Relevance: While structurally different from N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, NFPS represents another class of GlyT1 inhibitors and highlights the diversity in mechanisms of action among these compounds. []

(R)-N[3-Phenyl-3-(4′-(4-toluoyl)phenoxy)-propyl]sarcosine ((R)-NPTS)

  • Compound Description: (R)-NPTS is a sarcosine-based GlyT1 inhibitor that displays an irreversible and noncompetitive mode of action. [] It competitively binds to the same site as other sarcosine-based inhibitors but not to the site recognized by glycine or SSR504734. []
  • Relevance: Although structurally dissimilar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, (R)-NPTS, being a GlyT1 inhibitor, underscores the existence of multiple binding sites and mechanisms for inhibiting this transporter. []

(R,S)-(±)N-Methyl-N-[(4-trifluoromethyl)phenoxy]-3-phenyl-propylglycine (Org24589)

  • Compound Description: Org24589 is another example of a substituted N-methyl-glycine (sarcosine) derivative that inhibits GlyT1. []
  • Relevance: While structurally distinct from N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, Org24589 adds to the list of known GlyT1 inhibitors, illustrating the variety in chemical structures capable of targeting this transporter. []

1-[3-(Trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide (A-784168)

  • Compound Description: A-784168 is a potent TRPV1 antagonist with good CNS penetration. [] It exhibits efficacy in blocking various types of pain, including capsaicin-induced acute pain, CFA-induced chronic inflammatory pain, and pain mediated by central sensitization. []
  • Relevance: While structurally distinct from N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, A-784168 falls under the same research focus of TRPV1 antagonists and their therapeutic potential in pain management. []

N-1H-Indazol-4-yl-N′-[(1R)-5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl]urea (A-795614)

  • Compound Description: A-795614 is a potent TRPV1 antagonist with poor CNS penetration. [] Despite its limited CNS access, it effectively blocks capsaicin-induced acute pain and CFA-induced thermal hyperalgesia. []
  • Relevance: Although not structurally related to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, A-795614 contributes to understanding the role of CNS penetration in the analgesic effects of TRPV1 antagonists, a research area where N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride may be investigated. []

Properties

CAS Number

1707358-36-8

Product Name

N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride

IUPAC Name

N-piperidin-4-yl-3-(trifluoromethyl)benzamide;hydrochloride

Molecular Formula

C13H16ClF3N2O

Molecular Weight

308.73

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-2-9(8-10)12(19)18-11-4-6-17-7-5-11;/h1-3,8,11,17H,4-7H2,(H,18,19);1H

InChI Key

YFEYEBYIOCYPKZ-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.